3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea
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Overview
Description
Compound 11, identified by the PubMed ID 15261275, is a synthetic organic molecule known for its selective antagonistic activity against the orexin receptor type 2 (OX 2 receptor). This compound has been extensively studied for its potential therapeutic applications, particularly in the modulation of sleep-wake cycles and other physiological processes regulated by the orexin system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 11 involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of compound 11 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Compound 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Compound 11 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the orexin receptor system and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in sleep disorders, anxiety, and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Compound 11 exerts its effects by selectively binding to the orexin receptor type 2, thereby inhibiting its activity. This interaction disrupts the normal signaling pathways mediated by the orexin system, leading to alterations in physiological processes such as sleep-wake regulation. The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade .
Properties
Molecular Formula |
C19H20BrClN2O3 |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea |
InChI |
InChI=1S/C19H20BrClN2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 |
InChI Key |
HHNAHVCOGFTMSQ-IRXDYDNUSA-N |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Cl)C |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Cl)C |
Origin of Product |
United States |
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